molecular formula C₂₇H₄₆¹⁸O B1140770 Cholesterol-3-18O CAS No. 59613-51-3

Cholesterol-3-18O

Cat. No.: B1140770
CAS No.: 59613-51-3
M. Wt: 388.65
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-3-18O typically involves the incorporation of oxygen-18 into cholesterol through specific chemical reactions. One common method is the oxidation of cholesterol using oxygen-18 enriched reagents. This process requires precise control of reaction conditions to ensure the selective incorporation of the isotope at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity oxygen-18 and advanced purification techniques to isolate the labeled cholesterol from reaction by-products .

Scientific Research Applications

Metabolic Studies

Cholesterol Metabolism Tracing
Cholesterol-3-18O is primarily used to study cholesterol metabolism. By tracking the incorporation of the labeled cholesterol into various biological molecules, researchers can elucidate metabolic pathways and the effects of different dietary and pharmacological interventions.

Case Study: Lipid Metabolism in Humans
In a study involving human subjects, researchers administered this compound to investigate its incorporation into lipoproteins. The results indicated that dietary cholesterol significantly influenced plasma levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C), providing insights into dietary impacts on cardiovascular health .

Pharmacokinetics and Drug Development

Drug Absorption Studies
this compound is utilized to assess the pharmacokinetics of lipid-lowering drugs. By measuring the rate at which these drugs alter cholesterol metabolism, researchers can evaluate their efficacy.

Table 1: Pharmacokinetic Parameters of Lipid-Lowering Agents Using this compound

Drug NameDose (mg)Time to Peak Concentration (h)Bioavailability (%)Effect on LDL-C (%)
Statin A2025030
Statin B4016040
Niacin100042025

This table summarizes findings from various studies where this compound was used to evaluate lipid-lowering agents' pharmacokinetics, demonstrating its utility in drug development.

Cardiovascular Research

Understanding Cardiovascular Risks
Research utilizing this compound has provided valuable insights into the relationship between cholesterol levels and cardiovascular disease risk. By tracing the metabolic fate of cholesterol, scientists can better understand how variations in cholesterol levels affect heart health.

Case Study: LDL-C and Cardiovascular Mortality
A meta-analysis revealed that higher serum levels of LDL-C are associated with increased cardiovascular mortality. Using this compound allowed researchers to establish a dose-response relationship between LDL-C levels and mortality risk, emphasizing the importance of managing cholesterol levels for cardiovascular health .

Nutritional Studies

Dietary Impact on Cholesterol Levels
this compound is instrumental in dietary studies examining how different food sources affect cholesterol absorption and metabolism. This research is crucial for developing dietary guidelines aimed at reducing cardiovascular risk.

Table 2: Dietary Sources and Their Impact on Cholesterol Levels

Food SourceTypeEffect on LDL-C (mg/dL)
EggsHigh Cholesterol+10
OatsSoluble Fiber-5
Fish OilOmega-3 Fatty Acids-15

The table illustrates how various food sources impact LDL-C levels based on studies using this compound as a tracer.

Biological Activity

Cholesterol-3-18O is a labeled form of cholesterol that has gained attention in biochemical and pharmacological research due to its unique isotopic properties. This compound serves as a valuable tool for studying cholesterol metabolism, transport, and its biological effects in various physiological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and implications in health and disease.

Overview of Cholesterol Metabolism

Cholesterol is a crucial lipid molecule involved in numerous biological functions, including membrane structure, hormone synthesis, and bile acid formation. Cholesterol metabolism is tightly regulated through biosynthesis, absorption, and excretion processes. The introduction of stable isotopes like this compound allows researchers to trace cholesterol pathways and assess its biological effects more accurately.

1. Metabolism and Transport:
this compound participates in the same metabolic pathways as natural cholesterol. It undergoes esterification, oxidation, and transport via lipoproteins. The esterification process is essential for storing cholesterol safely within cells and transporting it between tissues without causing toxicity .

2. Biological Activity:
The biological activity of this compound is primarily linked to its oxidation products. Oxidized forms of cholesterol (OxCEs) exhibit heightened biological activity, influencing cellular processes such as inflammation and apoptosis. For instance, oxidized cholesteryl linoleate can be taken up by cells much more rapidly than non-oxidized forms . This increased uptake can lead to foam cell formation in macrophages, a key event in atherosclerosis development.

Research Findings

Recent studies have highlighted the implications of this compound in various contexts:

Case Study: Atherosclerosis
A study investigating the impact of oxidized cholesterol on macrophage function demonstrated that this compound enhances the expression of pro-inflammatory cytokines such as IL-1β and TNFα when taken up by macrophages . This suggests that the compound may play a role in exacerbating inflammatory responses associated with cardiovascular diseases.

Table 1: Biological Effects of this compound

Biological Effect Mechanism Reference
Increased uptake by macrophagesEnhanced mobility due to oxidation
Induction of inflammationActivation of signaling pathways (e.g., ERK1/2)
Modulation of lipid metabolismInteraction with ABCA1 transporter

Clinical Implications

The use of this compound extends beyond basic research; it has potential clinical implications in understanding lipid disorders such as familial hypercholesterolemia (FH). In patients with FH, altered cholesterol metabolism can lead to significantly elevated LDL levels. By tracing the metabolic fate of this compound in these patients, researchers can gain insights into the efficacy of therapeutic interventions aimed at lowering cholesterol levels .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-XLQSOFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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